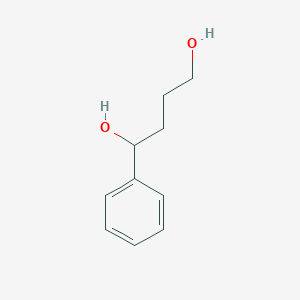
1-Phenylbutane-1,4-diol
Katalognummer B3059513
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: OKWLUBCSBVYYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05977170
Procedure details


Methyl 3-benzoylpropionate (50 g, 0.25 mol) in 300 ml of anhydrous THF was added under nitrogen dropwise over one hour to a suspension of LAH in 500 ml of anhydrous THF. After the addition the mixture was refluxed for 20 hours. After cooling to room temperature 14.3 ml of water was added dropwise followed by the addition of 14.3 ml of 15% KOH and then 42.9 ml of water. The mixture was stirred for 30 minutes and then filtered. The filtrate was concentrated under reduced pressure to remove the THF. The residue was partitioned between methylene chloride and 1 N HCl. The organic layer was separated and the aqueous layer extracted three times with methylene chloride. The organic extracts were combined, dried (MgSO4) and the solvent removed under reduced pressure to give 4-phenyl-4-hydroxybutanol (37.90 g, 91%) as a white solid, mp 63-68° C.







Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:9][CH2:10][C:11](OC)=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[K+]>C1COCC1>[C:2]1([CH:1]([OH:8])[CH2:9][CH2:10][CH2:11][OH:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
14.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
14.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
42.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 20 hours
|
|
Duration
|
20 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between methylene chloride and 1 N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted three times with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CCCO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37.9 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
